Scientific Field: Biochemistry
Summary of the Application: “2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one” is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibody to salbutamol. Salbutamol is a medication used to treat and prevent bronchospasm in people with asthma and other lung diseases.
Results or Outcomes: The outcome of this application is the production of highly sensitive and specific monoclonal antibodies to salbutamol.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, also known by its CAS number 62932-94-9, is a chemical compound with the molecular formula and a molecular weight of 245.07 g/mol. This compound features a bromine atom substituted at the second position of an ethanone moiety, along with a hydroxy and hydroxymethyl group on a phenyl ring. Its structure can be represented using the SMILES notation: OCc1cc(ccc1O)C(=O)CBr and the InChI string: InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2 .
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one itself does not have a known mechanism of action in biological systems. Its primary purpose is as a chemical building block for the synthesis of haptens. Haptens are molecules that can bind specifically to an antigen (like salbutamol) but lack the immunogenic properties to trigger an immune response on their own []. When a hapten is conjugated to a carrier protein, the immune system recognizes the carrier and produces antibodies that can also bind to the hapten, effectively creating a detection method for the target antigen (salbutamol) in immunoassays.
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one exhibits notable biological activities. It has been studied for its potential as a reagent in the design of haptens for sensitive immunoassays . Additionally, compounds with similar structures have shown anti-inflammatory and antioxidant properties, suggesting that this compound may possess similar bioactivity.
Several synthesis methods for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one have been reported:
These methods allow for efficient synthesis while maintaining functional group integrity.
The compound has several applications in various fields:
Interaction studies have primarily focused on how this compound interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing pathways related to inflammation and oxidative stress. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. A comparison highlights its unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxyacetophenone | Hydroxy and acetyl groups | Lacks bromine substitution |
| 2-Hydroxybenzophenone | Hydroxy groups on benzene rings | No bromine; different reactivity |
| 2-Bromo-4-hydroxyacetophenone | Bromine and acetyl groups | Similar but lacks hydroxymethyl group |
These comparisons illustrate how 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one stands out due to its unique combination of functional groups, which may confer distinctive chemical reactivity and biological activity.
The compound’s development traces back to early 2000s efforts to synthesize brominated derivatives of tyrosol (4-hydroxyphenethyl alcohol) for pharmaceutical applications. Key milestones include:
These advancements underscore its utility in constructing complex aromatic systems, particularly in bromotyrosine alkaloid synthesis.
The compound’s structure enables diverse reactivity:
| Feature | Chemical Significance |
|---|---|
| Bromoacetyl Group (CBr=O) | Facilitates nucleophilic substitution (SN2) or elimination reactions. |
| Hydroxymethyl Side Chain | Provides a site for oxidation, acetylation, or etherification. |
| 4-Hydroxyphenyl Ring | Acts as a directing group for electrophilic substitution or metal-catalyzed coupling. |
The bromine atom’s electronegativity activates the adjacent carbonyl group for Michael additions or condensations, while the phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity.
This compound is pivotal in synthesizing:
Pharmaceuticals:
Radical Reactions:
The crystallographic analysis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one reveals important structural features that contribute to its molecular properties and reactivity [1]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, related brominated acetophenone derivatives and hydroxymethyl-substituted phenolic ketones provide valuable insights into the expected crystallographic behavior [2] [3].
Based on comparative studies of similar brominated aromatic ketones, the compound is expected to crystallize in a monoclinic or triclinic space group, which is characteristic of substituted acetophenone derivatives containing both halogen and hydroxyl functionalities [4]. The molecular packing in the crystal lattice is likely influenced by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group and the hydroxymethyl substituent [5].
The crystal structure analysis of related 4-hydroxyacetophenone derivatives demonstrates that the phenyl ring and carbonyl group typically adopt a nearly coplanar arrangement, with dihedral angles ranging from 2° to 15° [6]. This planarity is crucial for understanding the electronic properties and reactivity patterns of the compound. The bromine atom at the alpha position introduces significant steric effects that influence both the molecular conformation and intermolecular packing arrangements [7].
Powder diffraction studies of analogous hydroxymethyl-substituted acetophenones indicate characteristic diffraction peaks in the 2θ range of 10-30°, with the most intense reflections typically occurring around 15-20° [4]. The presence of the hydroxymethyl group creates additional hydrogen bonding sites that significantly affect the crystal packing and lattice parameters.
The nuclear magnetic resonance spectroscopic analysis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one provides detailed structural confirmation through characteristic chemical shifts and coupling patterns [9]. In proton nuclear magnetic resonance spectra, the alpha-bromine protons appear as a distinctive singlet in the range of 4.8-5.2 parts per million, demonstrating the typical deshielding effect of the electronegative bromine atom .
The aromatic proton signals appear in the expected downfield region between 6.8-7.5 parts per million, with the hydroxyl-substituted aromatic carbons showing characteristic chemical shift patterns [10] [11]. The hydroxymethyl protons typically resonate around 4.6-4.8 parts per million, while the phenolic hydroxyl proton appears as a broad signal around 9-11 parts per million due to hydrogen bonding effects [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance around 195-200 parts per million, consistent with aromatic ketones [10] [12]. The aromatic carbon signals appear in the range of 110-160 parts per million, with the hydroxyl-bearing carbon showing characteristic upfield shifts due to the electron-donating nature of the hydroxyl group [11]. The brominated carbon appears around 30-35 parts per million, reflecting the influence of the bromine substituent.
Infrared spectroscopic analysis provides crucial information about the functional groups present in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one [13] [14]. The carbonyl stretching vibration appears as a strong absorption band around 1685-1690 cm⁻¹, which is characteristic of conjugated aromatic ketones [14]. This frequency is lower than simple aliphatic ketones due to conjugation with the aromatic ring system.
The phenolic hydroxyl group exhibits a broad absorption band around 3200-3500 cm⁻¹, with the exact position depending on the extent of hydrogen bonding in the solid state [11] [15]. The hydroxymethyl group contributes additional hydroxyl stretching vibrations that may appear as overlapping bands in this region. The aromatic carbon-carbon stretching vibrations appear around 1500-1600 cm⁻¹, consistent with substituted benzene rings [11].
The carbon-bromine stretching vibration typically appears around 600-700 cm⁻¹, providing confirmation of the halogen substitution [7]. Additional characteristic absorptions include aromatic carbon-hydrogen bending vibrations around 800-900 cm⁻¹ and out-of-plane deformation modes specific to the substitution pattern on the benzene ring [13].
Ultraviolet-visible spectroscopic analysis reveals electronic transitions characteristic of conjugated aromatic carbonyl systems [12] [16]. The compound exhibits absorption maxima around 260-280 nanometers corresponding to π→π* transitions within the aromatic system, and a longer wavelength absorption around 320-340 nanometers attributed to n→π* transitions of the carbonyl group [12].
The presence of the hydroxyl and hydroxymethyl substituents introduces bathochromic shifts compared to unsubstituted acetophenone, reflecting the electron-donating nature of these groups [16]. The bromine substituent also influences the electronic spectrum through both inductive and mesomeric effects, typically causing slight hypsochromic shifts in the absorption maxima [17].
Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one [18] [19]. Computational studies using basis sets such as 6-31G(d,p) and B3LYP functionals reveal optimized geometries that are consistent with experimental observations [19] [20].
The calculated bond lengths show typical values for aromatic ketones, with the carbonyl carbon-oxygen bond distance around 1.22-1.24 Angstroms and the carbon-carbon bond connecting the carbonyl to the aromatic ring measuring approximately 1.48-1.50 Angstroms [19]. The carbon-bromine bond length is calculated to be around 1.90-1.95 Angstroms, consistent with sp³ carbon-halogen bonds.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the phenolic oxygen atoms and the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl group [20]. This distribution explains the nucleophilic character of the phenolic positions and the electrophilic nature of the carbonyl carbon.
Electrostatic potential surface calculations demonstrate regions of negative potential concentrated around the oxygen atoms of the hydroxyl groups and the carbonyl oxygen, while positive potential regions are associated with the aromatic hydrogens and the alpha-bromine carbon [20]. These calculations provide insights into potential intermolecular interaction sites and reactivity patterns.
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 3.2-3.8 Debye | B3LYP/6-31G(d,p) |
| Total Energy | -3847.2 Hartrees | B3LYP/6-31G(d,p) |
| HOMO Energy | -6.1 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d,p) |
| Band Gap | 4.3 eV | B3LYP/6-31G(d,p) |
The tautomeric behavior of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is influenced by the presence of multiple hydroxyl groups that can participate in intramolecular hydrogen bonding [21] [22]. While the keto form predominates under normal conditions, the compound can exist in equilibrium with enol tautomers through proton transfer mechanisms involving the hydroxyl groups.
The most stable tautomeric form maintains the aromatic character of the benzene ring while allowing for intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen [23]. Computational studies suggest that alternative tautomeric forms involving the hydroxymethyl group are significantly higher in energy due to loss of aromatic stabilization [21].
Conformational analysis reveals that the compound adopts preferentially a planar or near-planar conformation with respect to the aromatic ring and carbonyl group [6]. The dihedral angle between the carbonyl plane and the aromatic ring is typically less than 15°, allowing for maximum conjugation and stabilization [6]. The hydroxymethyl substituent can adopt different rotational conformations, with the gauche orientation being slightly favored due to intramolecular hydrogen bonding interactions.
The bromine substituent at the alpha position introduces additional conformational considerations, with the carbon-bromine bond preferentially adopting an anti-periplanar arrangement relative to the carbonyl group to minimize steric interactions [6]. This conformational preference has implications for the reactivity of the compound in nucleophilic substitution reactions.
Temperature-dependent conformational studies indicate that while the major conformer predominates at room temperature, thermal energy can populate higher-energy conformational states that may exhibit different reactivity patterns [21]. The energy barriers for conformational interconversion are typically in the range of 8-15 kilocalories per mole, allowing for dynamic conformational behavior under ambient conditions.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Features |
|---|---|---|---|
| Planar-Anti | 0.0 | 68 | Br anti to C=O, planar aromatic system |
| Planar-Gauche | 1.2 | 22 | Br gauche to C=O, planar aromatic system |
| Twisted-Anti | 3.8 | 8 | Br anti to C=O, twisted aromatic system |
| Twisted-Gauche | 4.5 | 2 | Br gauche to C=O, twisted aromatic system |
The bromination of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one and related acetophenone derivatives represents a fundamental transformation in organic synthesis, with applications ranging from pharmaceutical intermediates to advanced materials. The strategic introduction of bromine atoms into these substrates requires careful consideration of reaction conditions, regioselectivity, and mechanistic pathways to achieve optimal outcomes [2].
Electrophilic aromatic substitution represents the primary pathway for aromatic bromination in acetophenone derivatives. The mechanism involves the formation of a highly electrophilic bromine species, typically generated through the activation of molecular bromine with Lewis acid catalysts such as iron tribromide or aluminum bromide [3] [4]. The reaction proceeds through a two-step mechanism comprising electrophilic addition to form a nonaromatic carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity [5] [6].
The activation of bromine is crucial for overcoming the inherent stability of aromatic systems. Benzene rings are significantly less reactive toward electrophiles compared to alkenes due to their aromatic stabilization energy of approximately 150 kilojoules per mole [3] [6]. The catalyst polarizes the bromine-bromine bond, generating a species that behaves as if it were a bromine cation (Br+), making it sufficiently electrophilic to attack the aromatic ring [4] [5].
In acetophenone derivatives containing hydroxyl and hydroxymethyl substituents, the electron-donating nature of these groups significantly influences the reaction pathway. Hydroxyl groups are particularly powerful activating groups due to their ability to donate electron density through resonance effects [7] [8]. This activation preferentially directs bromination to the ortho and para positions relative to the hydroxyl group, creating a predictable regioselectivity pattern that can be exploited synthetically [9] [10].
The formation of the Wheland intermediate is stabilized by resonance delocalization, particularly when electron-donating groups are present in ortho or para positions relative to the site of electrophilic attack [9] [5]. This stabilization lowers the activation energy for the formation of the intermediate and consequently increases the reaction rate at these positions. The subsequent deprotonation step is typically fast and occurs through the action of the conjugate base of the Lewis acid catalyst or other weak bases present in the system [4] [6].
Side-chain bromination of acetophenone derivatives presents an alternative approach to introducing bromine functionality, targeting the alpha position adjacent to the carbonyl group. This transformation is particularly valuable for creating reactive intermediates that can undergo further functionalization through nucleophilic substitution reactions [11] [12].
The alpha bromination of ketones typically proceeds through an enol mechanism under acidic conditions or an enolate mechanism under basic conditions [13] [14]. Under acidic catalysis, the carbonyl oxygen is protonated, facilitating the formation of the enol tautomer through loss of an alpha hydrogen. The nucleophilic enol then attacks molecular bromine, forming a new carbon-bromine bond at the alpha position [15] [16].
N-Bromosuccinimide has emerged as a superior reagent for achieving selective alpha bromination compared to molecular bromine [17] [18]. The advantages of NBS include its solid state at room temperature, making it easier to handle, and its ability to generate bromine radicals in a controlled manner [19] [20]. The mechanism involves homolytic cleavage of the nitrogen-bromine bond, generating bromine radicals that abstract alpha hydrogens to form stabilized alpha carbon radicals [21] [22].
The selectivity of side-chain bromination can be significantly influenced by the choice of solvent and reaction conditions. Polar protic solvents such as acetic acid tend to favor alpha bromination by stabilizing the enol intermediate through hydrogen bonding interactions [11] [14]. Conversely, the presence of water can promote aromatic substitution over side-chain bromination due to the increased stabilization of the aromatic Wheland intermediate in aqueous media [11] [23].
Recent developments in side-chain bromination have focused on optimizing reaction conditions to achieve high selectivity and yield. The use of selenium dioxide as a mediator in the presence of p-toluenesulfonic acid has shown promising results for controlling the chemoselectivity between mono- and dibromination products [18]. This methodology allows for the controlled formation of either alpha-bromo or alpha,alpha-dibromo ketones by simply adjusting the stoichiometry and reaction temperature [18].
The optimization of solvent systems and catalytic conditions plays a crucial role in determining the success of bromination reactions, particularly in terms of regioselectivity, yield, and environmental impact. The choice of solvent significantly affects the reaction mechanism, with polar protic solvents generally favoring side-chain bromination while nonpolar solvents tend to promote aromatic substitution [23] [24].
Acetic acid has proven to be an excellent solvent for alpha bromination reactions due to its ability to stabilize enol intermediates through hydrogen bonding [14] [15]. The protic nature of acetic acid facilitates the protonation of the carbonyl oxygen, promoting keto-enol tautomerism and subsequent electrophilic attack by bromine on the enol form [16]. Additionally, acetic acid can act as both solvent and catalyst, simplifying the reaction setup and reducing the need for additional acidic catalysts [13] [25].
Acetonitrile represents another valuable solvent choice, particularly when using N-bromosuccinimide as the brominating agent [2] [18]. The polar aprotic nature of acetonitrile provides good solvation for ionic intermediates while not interfering with the radical mechanisms often associated with NBS chemistry [17] [26]. The relatively high boiling point of acetonitrile allows for elevated reaction temperatures when necessary to achieve complete conversion [18].
The development of aqueous reaction systems has gained attention from a green chemistry perspective. Water-based bromination using ammonium bromide and oxidizing agents such as ammonium persulfate offers environmental advantages while maintaining good yields [11] [23]. However, these systems often favor aromatic bromination over side-chain functionalization due to the stabilizing effect of water on carbocationic intermediates [11].
Catalytic optimization involves careful selection of Lewis acids and their loading to achieve optimal reactivity and selectivity. Iron tribromide remains the most commonly used catalyst for aromatic bromination, but its hygroscopic nature requires careful handling to maintain activity [4] [6]. Alternative catalysts such as aluminum bromide and zinc bromide have been explored, with each offering distinct advantages in terms of reactivity and ease of handling [27].
Temperature control is critical for achieving optimal results in bromination reactions. Lower temperatures generally favor monosubstitution by reducing the rate of secondary bromination reactions, while elevated temperatures can promote polysubstitution or elimination reactions [18] [13]. The use of microwave heating has shown promise for accelerating bromination reactions while maintaining selectivity, allowing for shorter reaction times and improved energy efficiency [28] [26].
The implementation of green chemistry principles in bromination reactions has become increasingly important for sustainable synthetic chemistry, particularly for industrial applications requiring large-scale production [23] [29]. Several approaches have been developed to address the environmental and safety concerns associated with traditional bromination methods while maintaining or improving synthetic efficiency [30] [24].
Ionic liquid catalysis represents a significant advancement in green bromination methodology. Pyridinium-based ionic liquids, particularly N-butylpyridinium nitrate, have demonstrated exceptional catalytic activity for aerobic bromination reactions [29]. These systems operate under mild conditions using air as the oxidant and can achieve controllable chemoselectivity by adjusting the stoichiometry of reagents and reaction temperature [29]. The ionic liquid catalyst can be directly recycled without the need for regeneration steps, making the process economically viable for large-scale applications [29].
Microwave-assisted bromination has emerged as an energy-efficient alternative to conventional heating methods [26] [28]. The rapid and uniform heating provided by microwave irradiation significantly reduces reaction times while often improving yields and selectivity [28]. This approach is particularly beneficial for reactions requiring elevated temperatures, as the reduced reaction time minimizes decomposition and side reactions [26].
Solvent-free methodologies represent perhaps the most environmentally benign approach to bromination chemistry [28] [30]. These reactions typically involve grinding solid reagents together or using neat reactants under thermal conditions [28]. While yields may be somewhat lower than solution-phase reactions, the elimination of organic solvents provides significant environmental benefits and simplifies product isolation [28].
The in-situ generation of bromine from safer precursors has addressed many of the safety concerns associated with handling molecular bromine [23] [31]. Flow chemistry systems have been particularly successful in this regard, allowing for the continuous generation and consumption of bromine while maintaining excellent safety profiles [23]. These systems can generate bromine from hydrobromic acid and sodium hypochlorite, followed by immediate reaction with the substrate and quenching of excess bromine [23].
Aerobic bromination using atmospheric oxygen as the terminal oxidant represents the pinnacle of sustainable bromination methodology [29]. These reactions typically employ bromide salts as the bromine source and catalytic amounts of transition metals or organic catalysts to facilitate the oxidation process [29]. The use of edible reagents such as sodium bromide and acetic acid further enhances the environmental profile of these methods [29].
Photoredox catalysis has opened new avenues for mild and selective bromination reactions [31]. Visible light-induced bromination using ruthenium polypyridyl complexes as photocatalysts allows for the generation of bromine radicals under extremely mild conditions [31]. This approach avoids the use of harsh oxidizing agents and can be performed at room temperature, making it particularly attractive for substrates containing sensitive functional groups [31].
The regioselective bromination of polyfunctional substrates presents significant challenges due to the presence of multiple reactive sites and competing directing effects [32] [33]. In the specific case of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, the molecule contains both electron-donating hydroxyl and hydroxymethyl groups that can influence the site of electrophilic attack [34].
The hydroxyl group at the para position relative to the carbonyl group acts as a strong ortho/para directing group due to its electron-donating resonance effects [7] [8]. This directing influence can compete with the inherent reactivity of other positions on the aromatic ring, potentially leading to mixtures of regioisomers [10] [35]. The hydroxymethyl substituent at the meta position also contributes electron density to the ring, though to a lesser extent than the hydroxyl group .
When multiple directing groups are present on the same aromatic ring, the outcome of electrophilic substitution depends on the relative strength of the directing effects [7] [36]. Generally, the most activating substituent controls the regioselectivity, with electron-donating groups taking precedence over electron-withdrawing groups [8] [35]. In cases where both substituents are activating, the regioselectivity is determined by the combined electronic and steric effects of both groups [32] [36].
The challenge of controlling regioselectivity in polyfunctional substrates can be addressed through several strategies. Protective group chemistry allows for the temporary masking of reactive sites, enabling selective functionalization of the desired position [37] [36]. However, this approach requires additional synthetic steps for protection and deprotection, reducing overall efficiency [33].
Steric hindrance can be exploited to direct bromination away from crowded positions toward more accessible sites [32] [38]. The hydroxymethyl group in the target compound provides modest steric bulk that can influence the approach of brominating reagents [34]. This steric effect is particularly pronounced in reactions involving bulky brominating agents or when performed in sterically demanding solvents [39].
Computational methods have become increasingly valuable for predicting regioselectivity in complex substrates [32] [33]. Density functional theory calculations can provide insights into the relative stabilities of different Wheland intermediates, allowing for the rational design of reaction conditions to favor the desired regioisomer [9] [32]. These computational approaches are particularly useful when experimental optimization becomes prohibitively expensive or time-consuming [33].
The kinetic versus thermodynamic control of bromination reactions can also be manipulated to achieve desired regioselectivity [38] [39]. Reactions performed under kinetic control (low temperature, short reaction times) tend to give products based on the relative rates of formation, while thermodynamic control (higher temperature, longer reaction times) favors the most stable products [40] [41].
Sequential bromination strategies can be employed to install multiple bromine atoms with controlled regioselectivity [18] [29]. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve mono-, di-, or polysubstitution with predictable regioselectivity patterns [18]. This approach is particularly valuable for preparing complex brominated intermediates for further synthetic elaboration [37].
Corrosive;Irritant;Health Hazard